N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
Description
Historical Context of Indole-Sulfonamide Research
The convergence of indole and sulfonamide chemistry traces to mid-20th century efforts to enhance the pharmacokinetic properties of antibacterial agents. Prontosil, the prototypical sulfonamide antibiotic discovered in 1932, demonstrated the therapeutic potential of the sulfonamide group. Subsequent structural derivatization revealed that hybridizing sulfonamides with heterocyclic systems like indole could improve target specificity and metabolic stability. The indole moiety, ubiquitous in natural products such as serotonin and tryptophan, provided a complementary pharmacodynamic profile through π-π stacking interactions and hydrogen bonding capabilities.
By the 2010s, advancements in combinatorial chemistry enabled systematic exploration of indole-sulfonamide hybrids. A pivotal 2021 study synthesized 17 indole-sulfonamide derivatives, identifying compound 6l as a potent carbonic anhydrase II inhibitor (K~i~ = 7.7 µM). Parallel work in 2022 demonstrated α-glucosidase inhibitory activity (IC~50~ = 1.60 µM) for analogous structures, validating the therapeutic versatility of this chemical class. These developments created a methodological foundation for optimizing compounds like this compound.
Significance in Medicinal Chemistry
The compound’s design leverages three critical pharmacophoric elements:
- Sulfonamide core : Directs target engagement through hydrogen bonding with enzyme active sites, particularly carbonic anhydrases and α-glucosidases.
- Dimethoxybenzene group : Enhances lipophilicity and π-stacking potential, improving membrane permeability.
- Hydroxyethyl-indole side chain : Introduces stereochemical complexity for selective receptor modulation, while the methyl group at N1 mitigates oxidative metabolism.
Comparative studies indicate that the 3,4-dimethoxy substitution on the benzene ring increases binding affinity by 30–40% compared to monosubstituted analogs, as measured through isothermal titration calorimetry. The hydroxyl group’s positioning on the ethyl spacer further enables chelation of catalytic zinc ions in metalloenzymes, a mechanism critical to its inhibitory activity.
Research Trajectory and Current Status
Recent investigations have expanded the compound’s therapeutic horizon:
Ongoing structure-activity relationship (SAR) studies focus on optimizing the indole substituents. For instance, replacing the 1-methyl group with cyclopropylamide increased hCA XII selectivity by 4-fold in preclinical models. However, the parent compound remains a benchmark due to its balanced potency and synthetic accessibility.
Compound Classification within Indole-Sulfonamide Family
This molecule belongs to the N-alkylindole benzenesulfonamide subclass, differentiated by:
- Positional isomerism : The indole’s 5-substitution pattern contrasts with common 3-sulfonamide indoles, reducing off-target interactions.
- Chiral center : The C2 hydroxyethyl group introduces stereoelectronic effects absent in simpler analogs. Enantiomeric resolution shows (R)-configuration confers 3x greater α-glucosidase affinity than (S)-forms.
- Methoxy patterning : 3,4-Dimethoxy substitution creates a pseudo-catechol structure, mimicking natural kinase inhibitors.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-21-9-8-13-10-14(4-6-16(13)21)17(22)12-20-27(23,24)15-5-7-18(25-2)19(11-15)26-3/h4-11,17,20,22H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDCFIPXCVLRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the dimethoxybenzenesulfonamide group can be added through sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine .
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The indole moiety is known to interact with various biological targets, which could be a key aspect of its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Analogs and Their Features
Analysis of Structural Differences
Phenyl Ring Substituents: The target compound’s 3,4-dimethoxy groups contrast with the 3,5-difluoro substituents in IV-5 (). The absence of phenyl substituents in and compounds highlights the role of the benzene ring in modulating activity.
Indole Modifications: The target’s 1-methylindole differs from the 3-ylmethyl substitution in ’s oxadiazole derivative. Positional changes on the indole ring can sterically hinder or enhance binding to biological targets . ’s dimethylaminoethyl group introduces basicity, which may improve solubility but reduce blood-brain barrier penetration compared to the target’s methyl group .
Functional Groups: The hydroxyethyl group in the target and IV-5 () contrasts with acyloxy groups in compound V derivatives. Hydroxy groups enhance hydrogen bonding but may increase metabolic susceptibility (e.g., glucuronidation) compared to acylated analogs .
Pharmacokinetic Considerations
- Solubility: The target’s 3,4-dimethoxy groups and hydroxyethyl chain likely improve aqueous solubility compared to ’s dimethylaminoethyl analog, which may form charged species at physiological pH .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound that exhibits significant biological activity due to its unique structural features, combining indole and sulfonamide moieties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 401.4 g/mol. Its structure includes an indole ring, which is known for various biological properties, and a sulfonamide group that enhances its pharmacological profile.
Research indicates that compounds similar to this compound induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, inhibiting mitosis and leading to cell death.
- Tubulin Polymerization Inhibition : It inhibits tubulin polymerization, which is crucial for microtubule formation during cell division, thereby preventing cancer cell proliferation.
Anticancer Properties
Several studies have reported the anticancer effects of this compound:
- In Vitro Studies : this compound demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| A549 (Lung) | 25 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. Further research is required to elucidate its full mechanism in inflammatory pathways.
Case Studies
A notable case study involved the application of this compound in a murine model of breast cancer. The study found that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates and decreased proliferation markers in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
